Cas no 20627-44-5 (Perazine Sulfoxide)
Perazine Sulfoxide Chemical and Physical Properties
Names and Identifiers
-
- Perazine Sulfoxide
- 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide
- 10-(3-(4-Methyl-1-piperazinyl)propyl)-10H-phenothiazine,5-oxide
- 10-[3-(4-methyl-piperazin-1-yl)-propyl]-10H-phenothiazine 5-oxide
- perazine 5-sulphoxide
- Perazine Sulphoxide
- Perazine-5-sulfoxide
- Perazinsulfoxid
- 10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine 5-Oxide
- AKOS030240032
- DTXCID7097147
- 3KW53VFM3Q
- NS00116094
- G78529
- 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-, 5-oxide
- 20627-44-5
- 10-(3-(4-Methylpiperazin-1-yl)propyl)-10H-phenothiazine 5-oxide
- 10-[3-(4-METHYLPIPERAZIN-1-YL)PROPYL]-5??-PHENOTHIAZIN-5-ONE
- DTXSID20174656
- J-013474
- Perazine Sulphoxide 1.0 mg/ml in Methanol
- 10-(3-(4-Methyl-1-piperazinyl)propyl)-10H-phenothiazine, 5-oxide
-
- Inchi: 1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3
- InChI Key: QGGFCTLXKUUQAT-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2N(C2C=CC=CC1=2)CCCN1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 355.17200
- Monoisotopic Mass: 355.17183360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 440
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- PSA: 46.00000
- LogP: 3.74880
Perazine Sulfoxide Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Perazine Sulfoxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P285820-1mg |
Perazine Sulfoxide |
20627-44-5 | 1mg |
$ 98.00 | 2023-09-06 | ||
| TRC | P285820-2 mg |
Perazine Sulfoxide |
20627-44-5 | 2mg |
110.00 | 2021-07-20 | ||
| TRC | P285820-5 mg |
Perazine Sulfoxide |
20627-44-5 | 5mg |
250.00 | 2021-07-20 | ||
| TRC | P285820-10 mg |
Perazine Sulfoxide |
20627-44-5 | 10mg |
475.00 | 2021-07-20 | ||
| TRC | P285820-25 mg |
Perazine Sulfoxide |
20627-44-5 | 25mg |
990.00 | 2021-07-20 | ||
| TRC | P285820-2mg |
Perazine Sulfoxide |
20627-44-5 | 2mg |
$138.00 | 2023-05-17 | ||
| TRC | P285820-5mg |
Perazine Sulfoxide |
20627-44-5 | 5mg |
$305.00 | 2023-05-17 | ||
| TRC | P285820-10mg |
Perazine Sulfoxide |
20627-44-5 | 10mg |
$580.00 | 2023-05-17 | ||
| TRC | P285820-25mg |
Perazine Sulfoxide |
20627-44-5 | 25mg |
$1206.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396298-2 mg |
Perazine Sulfoxide, |
20627-44-5 | 2mg |
¥2,256.00 | 2023-07-11 |
Perazine Sulfoxide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on Perazine Sulfoxide
Perazine Sulfoxide: A Comprehensive Overview
Perazine Sulfoxide, also known by its CAS number 20627-44-5, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is a sulfoxide derivative of perazine, a heterocyclic aromatic compound. The sulfoxide functional group introduces unique chemical properties, making Perazine Sulfoxide a versatile molecule with potential applications in pharmaceuticals, materials science, and organic synthesis.
The structure of Perazine Sulfoxide consists of a perazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The sulfoxide group (-SO-) is attached to one of the nitrogen atoms, typically at position 1. This substitution pattern imparts distinct electronic and steric properties to the molecule. The sulfoxide group is known for its ability to participate in hydrogen bonding and its role as a directing group in organic reactions.
Recent studies have highlighted the potential of Perazine Sulfoxide in drug discovery. Researchers have explored its ability to act as a ligand in metalloenzyme inhibitors, particularly in the context of metalloproteases. The sulfoxide group's coordination ability with metal ions makes it an attractive candidate for designing inhibitors targeting enzymes like matrix metalloproteinases (MMPs), which are implicated in various diseases such as cancer and arthritis.
In addition to its biological applications, Perazine Sulfoxide has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic semiconductors and optoelectronic devices. Recent research has focused on its ability to act as an electron-deficient acceptor in donor-acceptor systems, which could enhance the performance of organic photovoltaic cells.
The synthesis of Perazine Sulfoxide typically involves oxidation of the corresponding sulfide compound. Various methods have been reported, including oxidation using hydrogen peroxide or other oxidizing agents under specific reaction conditions. The choice of oxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.
Perazine Sulfoxide's stability under different environmental conditions has also been a topic of interest. Studies have shown that it exhibits good thermal stability up to certain temperatures, making it suitable for applications that require heat resistance. However, its behavior under UV light or in the presence of certain catalysts needs further investigation to fully understand its long-term stability.
In terms of toxicity and environmental impact, preliminary studies suggest that Perazine Sulfoxide is not highly toxic under normal handling conditions. However, further research is needed to assess its chronic toxicity and biodegradability. These studies are crucial for ensuring safe handling and disposal practices in industrial settings.
The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of Perazine Sulfoxide. Density functional theory (DFT) calculations have revealed that the sulfoxide group significantly alters the electronic distribution within the molecule, enhancing its reactivity towards nucleophilic attack or electrophilic substitution.
In conclusion, Perazine Sulfoxide, with its unique chemical properties and diverse applications, continues to be a subject of intense research. Its role in drug discovery, materials science, and organic synthesis highlights its potential as a valuable compound in various industries. As research progresses, further advancements are expected that could unlock new applications and enhance our understanding of this fascinating molecule.
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